4-Ethenylideneoct-1-EN-3-OL
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Overview
Description
4-Ethenylideneoct-1-en-3-ol is an organic compound with a unique structure that includes both an alkene and an alcohol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenylideneoct-1-en-3-ol can be achieved through several methods. One common approach involves the reaction of oct-1-en-3-ol with acetylene under specific conditions to introduce the ethenylidene group. This reaction typically requires a catalyst, such as palladium, and is conducted under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include steps for purification, such as distillation or chromatography, to isolate the desired product from any by-products .
Chemical Reactions Analysis
Types of Reactions
4-Ethenylideneoct-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The alkene group can be reduced to form an alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is often used for the reduction of the alkene group.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of oct-1-en-3-one or oct-1-en-3-al.
Reduction: Formation of 4-ethyloctane-1-ol.
Substitution: Formation of 4-ethenylideneoct-1-en-3-chloride.
Scientific Research Applications
4-Ethenylideneoct-1-en-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances and flavorings due to its unique odor profile.
Mechanism of Action
The mechanism of action of 4-Ethenylideneoct-1-en-3-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress response and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Oct-1-en-3-one: Similar structure but with a ketone group instead of an alcohol.
1-Octen-3-ol: Similar structure but lacks the ethenylidene group.
Properties
CAS No. |
82511-33-9 |
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Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
InChI |
InChI=1S/C10H16O/c1-4-7-8-9(5-2)10(11)6-3/h6,10-11H,2-4,7-8H2,1H3 |
InChI Key |
JNPNXLFRBJUSGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C=C)C(C=C)O |
Origin of Product |
United States |
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